molecular formula C10H16O2 B14707623 Methyl non-5-ynoate CAS No. 20731-16-2

Methyl non-5-ynoate

Cat. No.: B14707623
CAS No.: 20731-16-2
M. Wt: 168.23 g/mol
InChI Key: URYIOHGVMCOLMH-UHFFFAOYSA-N
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Description

Methyl non-5-ynoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from non-5-ynoic acid and methanol. This compound is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in the nonanoate chain, making it a member of the ynoate esters family .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl non-5-ynoate can be synthesized through various methods. One common approach involves the esterification of non-5-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, this compound can be produced via the catalytic hydrogenation of non-5-ynoic acid followed by esterification. This method allows for the efficient production of the ester on a larger scale, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions

Methyl non-5-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl non-5-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound derivatives are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents

Mechanism of Action

The mechanism of action of methyl non-5-ynoate involves its interaction with various molecular targets and pathways. The triple bond in the compound allows it to participate in cycloaddition reactions, forming cyclic intermediates that can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Methyl non-5-ynoate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to the position of its triple bond, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

20731-16-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl non-5-ynoate

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-4,7-9H2,1-2H3

InChI Key

URYIOHGVMCOLMH-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCCC(=O)OC

Origin of Product

United States

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